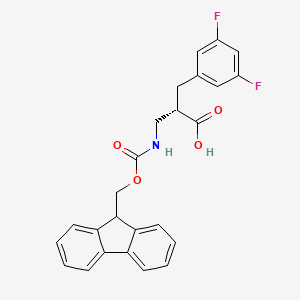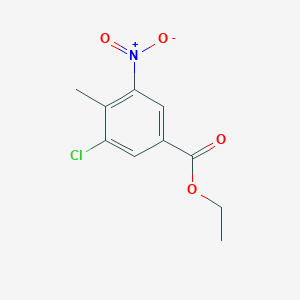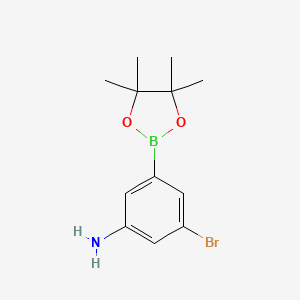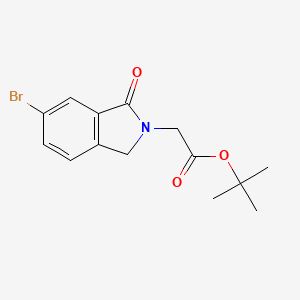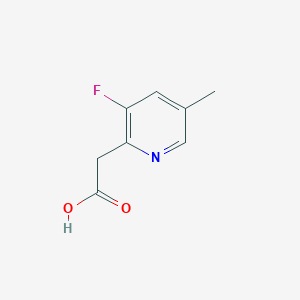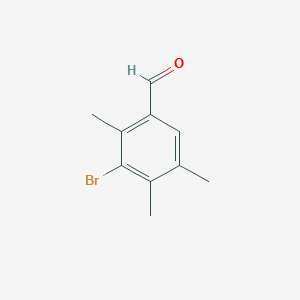![molecular formula C10H24O4Si B13984236 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol CAS No. 184870-14-2](/img/structure/B13984236.png)
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol: is an organosilicon compound that features both silane and diol functional groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the silane group allows for potential modifications and interactions with other molecules, while the diol group provides additional reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol typically involves the reaction of a silane precursor with a diol compound. One common method involves the reaction of 3-chloropropyltriethoxysilane with propane-1,2-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the diol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the silane group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol involves its interaction with other molecules through its silane and diol functional groups. The silane group can form covalent bonds with various substrates, while the diol group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Ethoxy(dimethyl)silyl]-1-propanamine: Similar structure but with an amine group instead of a diol group.
3-(Ethoxydimethylsilyl)propan-1-amine: Another similar compound with an amine group.
Uniqueness
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wider range of applications and interactions with other molecules.
Eigenschaften
CAS-Nummer |
184870-14-2 |
|---|---|
Molekularformel |
C10H24O4Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
3-[3-[ethoxy(dimethyl)silyl]propoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H24O4Si/c1-4-14-15(2,3)7-5-6-13-9-10(12)8-11/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
PLRGPJQMFHYPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)CCCOCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)



